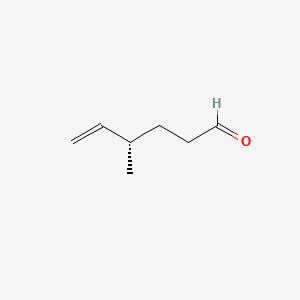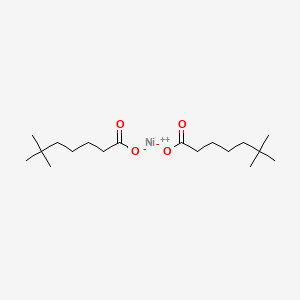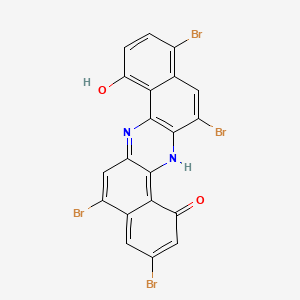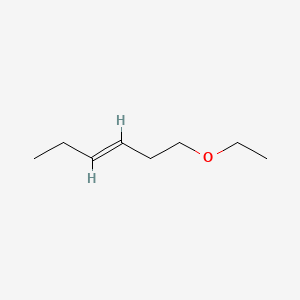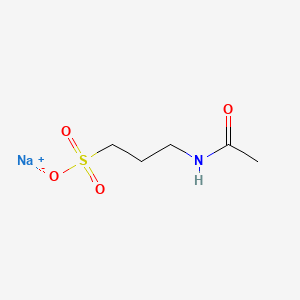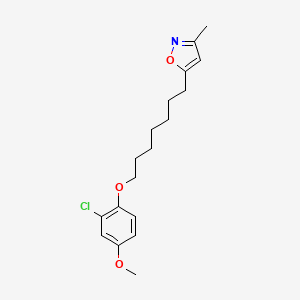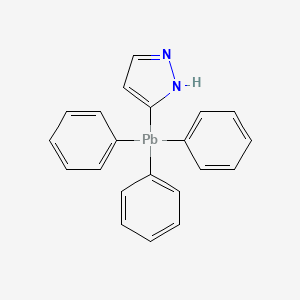
3-(Triphenylplumbyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenylplumbyl)-1H-pyrazole is an organometallic compound that features a lead atom bonded to a pyrazole ring. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and materials science. The presence of the triphenylplumbyl group introduces significant steric and electronic effects, making it a valuable subject for research in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylplumbyl)-1H-pyrazole typically involves the reaction of triphenylplumbyl chloride with a pyrazole derivative. One common method includes the following steps:
Preparation of Triphenylplumbyl Chloride: Triphenylplumbyl chloride can be synthesized by reacting lead chloride with triphenylphosphine in the presence of a suitable solvent.
Formation of this compound: The triphenylplumbyl chloride is then reacted with a pyrazole derivative under controlled conditions, often in the presence of a base such as triethylamine, to yield the desired compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, scaling up the laboratory synthesis methods would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylplumbyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states using oxidizing agents.
Reduction: Reduction reactions can be carried out to convert the lead center to a lower oxidation state.
Substitution: The triphenylplumbyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while reduction could produce lead(II) derivatives.
Scientific Research Applications
3-(Triphenylplumbyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as a biological probe due to its unique structural properties.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Triphenylplumbyl)-1H-pyrazole involves its interaction with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. The electronic effects of the triphenylplumbyl group also play a significant role in its chemical behavior, affecting the pathways and outcomes of its reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Triphenylstannyl)-1H-pyrazole: Similar in structure but contains a tin atom instead of lead.
3-(Triphenylgermyl)-1H-pyrazole: Contains a germanium atom in place of lead.
3-(Triphenylsilyl)-1H-pyrazole: Features a silicon atom instead of lead.
Uniqueness
3-(Triphenylplumbyl)-1H-pyrazole is unique due to the presence of the lead atom, which imparts distinct electronic and steric properties compared to its tin, germanium, and silicon analogs
Properties
CAS No. |
51105-45-4 |
|---|---|
Molecular Formula |
C21H18N2Pb |
Molecular Weight |
505 g/mol |
IUPAC Name |
triphenyl(1H-pyrazol-5-yl)plumbane |
InChI |
InChI=1S/3C6H5.C3H3N2.Pb/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-2H,(H,4,5); |
InChI Key |
UQHCYQRUUQBPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


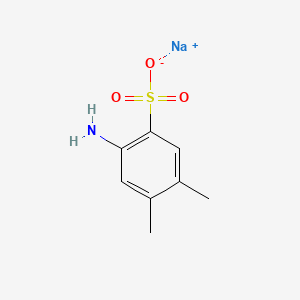
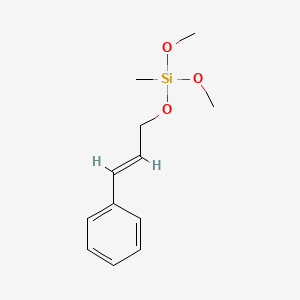
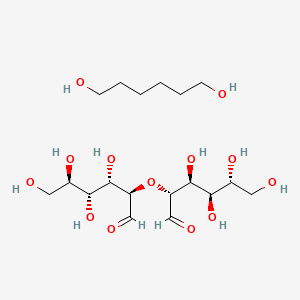
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

